Ondansetron 8-sulfate
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Overview
Description
Ondansetron 8-sulfate is a derivative of ondansetron, a well-known antiemetic medication. Ondansetron is a selective serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . This compound retains these properties and is used in various formulations to enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron 8-sulfate involves several steps, starting from the basic structure of ondansetron. The process typically includes:
Condensation Reaction: The initial step involves the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form an intermediate compound.
Fischer Indole Synthesis: This intermediate undergoes Fischer indole synthesis to form the core structure of ondansetron.
Sulfonation: The final step involves the sulfonation of ondansetron to produce this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow chemistry is often employed to enhance the efficiency and yield of the synthesis process . This method allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Ondansetron 8-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, ondansetron.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Ondansetron 8-sulfate has several scientific research applications:
Mechanism of Action
Ondansetron 8-sulfate exerts its effects by antagonizing the serotonin 5-HT3 receptors . These receptors are located both centrally in the brain and peripherally in the gastrointestinal tract . By blocking these receptors, this compound prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Ondansetron 8-sulfate is unique due to its enhanced solubility and bioavailability compared to its parent compound, ondansetron . This makes it more effective in certain formulations and applications.
Properties
CAS No. |
126671-73-6 |
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Molecular Formula |
C18H19N3O5S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H19N3O5S/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)22)13-4-3-5-15(17(13)20(14)2)26-27(23,24)25/h3-5,8-9,12H,6-7,10H2,1-2H3,(H,23,24,25) |
InChI Key |
FKMUSAHZDJNPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OS(=O)(=O)O |
Origin of Product |
United States |
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